Aflatoxin M1 is a natural product found in Aspergillus flavus, Homo sapiens, and Aspergillus parasiticus with data available.
Aflatoxin M1 is found in milk and milk products. Minor mycotoxin of Aspergillus flavus, also found in the milk of cows and sheep fed toxic meal. Metab. of Aflatoxin B1
A 4-hydroxylated metabolite of AFLATOXIN B1, one of the MYCOTOXINS from ASPERGILLUS tainted food. It is associated with LIVER damage and cancer resulting from its P450 activation to the epoxide which alkylates DNA. Toxicity depends on the balance of liver enzymes that activate it (CYTOCHROME P-450) and others that detoxify it (GLUTATHIONE S TRANSFERASE) (Pharmac Ther 50.443 1991). Primates and rat are sensitive while mouse and hamster are tolerant (Canc Res 29.236 1969).
Aflatoxin M1
CAS No.: 6795-23-9
Cat. No.: VC21338448
Molecular Formula: C17H12O7
Molecular Weight: 328.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6795-23-9 |
---|---|
Molecular Formula | C17H12O7 |
Molecular Weight | 328.27 g/mol |
IUPAC Name | (3R,7R)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |
Standard InChI | InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1 |
Standard InChI Key | MJBWDEQAUQTVKK-IAGOWNOFSA-N |
Isomeric SMILES | COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O |
SMILES | COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
Canonical SMILES | COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
Boiling Point | 386.03°C (rough estimate) |
Melting Point | 299 °C |
Chemical Structure and Properties
Aflatoxin M1 is chemically defined as aflatoxin B1 in which the hydrogen at position 9a is replaced by a hydroxy group . This structural modification affects its physical and toxicological properties. With the molecular formula C17H12O7, AFM1 has an average molecular mass of 328.273 g/mol and a monoisotopic mass of 328.058 g/mol .
From a chemical taxonomy perspective, AFM1 belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton . This complex structure contributes to the compound's stability and resistance to conventional food processing methods.
Table 1: Chemical Properties of Aflatoxin M1
Property | Value |
---|---|
Chemical Formula | C17H12O7 |
CAS Registry Number | 6795-23-9 |
Average Molecular Mass | 328.273 g/mol |
Monoisotopic Mass | 328.058 g/mol |
Chemical Class | Difurocoumarocyclopentenones |
Systematic Name | 3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),4,10,13(17)-pentaene-16,18-dione |
Occurrence and Prevalence in Milk and Dairy Products
Detection rates for AFM1 in milk and milk-based food samples across various studies range between 2% and 79%, with the highest incidence (79%) reported with a mean level of 22.34 ± 0.018 ng kg-1 . These variations in detection rates and contamination levels reflect differences in geographical regions, animal feeding practices, analytical methods, and seasonal factors.
The prevalence of AFM1 in milk is directly linked to the presence of AFB1 in animal feed. When lactating animals consume AFB1-contaminated feed, a portion is biotransformed into AFM1 and excreted in milk. The conversion rate from AFB1 in feed to AFM1 in milk typically ranges from 1-6%, though this can vary based on animal health, lactation stage, and individual metabolic differences.
Toxicity and Health Effects
Aflatoxin M1 exhibits significant toxicity in both humans and animals. The compound is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of its carcinogenicity . Both acute and chronic exposure to AFM1 can lead to adverse health effects, with the liver and kidneys being primary target organs.
Research using HEK 293 cells and CD-1 mice models has demonstrated that AFM1 causes kidney toxicity by activating oxidative stress pathways . The mechanism involves altering the expression of proline dehydrogenase (PRODH) and L-proline levels, which subsequently induces downstream apoptosis . Specifically, exposure to AFM1 leads to upregulation of proapoptotic factors (Bax, Caspase-3) and downregulation of the apoptosis inhibitor Bcl-2 at both mRNA and protein levels .
Of particular concern is the combined effect of AFM1 and its parent compound AFB1. Studies have validated that the toxicity of the combination is stronger than either compound alone, suggesting synergistic effects that amplify health risks when both mycotoxins are present .
Exposure and Risk Assessment
Human exposure to AFM1 occurs primarily through consumption of contaminated milk and dairy products. Risk assessment studies have identified children as a particularly vulnerable population due to their higher milk consumption relative to body weight. Research has shown that children aged 1–3 years had the highest risk of exposure to AFM1 in milk, with an estimated daily intake of 0.164 and 0.193 ng kg⁻¹ body weight per day .
Evaluation of AFM1 exposure is typically conducted using deterministic methods, while risk characterization employs tools such as the margin of exposure (MOE) and assessment of hepatocellular carcinoma (HCC) risk . These approaches provide a framework for understanding the potential health impacts at current exposure levels.
Table 2: Estimated Daily Intake of AFM1 by Age Group
Population Group | Estimated Daily Intake (ng kg⁻¹ bw day⁻¹) |
---|---|
Children 1-3 years | 0.164-0.193 |
This exposure data is crucial for informing regulatory decisions and developing targeted interventions to protect vulnerable populations.
Regulatory Guidelines Worldwide
Table 3: Maximum Regulatory Limits for AFM1 in Milk and Dairy Products
Regulatory Authority | Maximum Level in Milk | Maximum Level in Infant Formula |
---|---|---|
U.S. FDA | 0.5 μg/kg (0.5 ppb) | Not specified in search results |
European Union | 0.05 μg/kg (0.05 ppb) | 0.025 μg/kg (0.025 ppb) |
Codex Alimentarius Commission | 0.05 μg/kg (0.05 ppb) | Not specified in search results |
The European Commission has established significantly more stringent maximum levels compared to the United States, with limits of 0.05 μg/kg for milk and milk products and even lower maximum levels of 0.025 μg/kg for infant formula and dietary foods . In contrast, the U.S. Food and Drug Administration (FDA) sets regulatory action limits for AFM1 in milk at 0.5 ppb .
Detection and Analytical Methods
Accurate detection and quantification of AFM1 in milk and dairy products are essential for regulatory compliance and risk assessment. With the advancement of analytical technology, liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has emerged as the method of choice for AFM1 analysis.
LC/MS/MS methods have increasingly become preferred for quantification and confirmation of mycotoxins in various food matrices owing to their superior sensitivity, selectivity, and specificity . Different extraction and sample clean-up techniques have been utilized when analyzing AFM1 in milk and milk products, including salt-induced liquid-liquid extraction using ethyl acetate or acetonitrile as extraction solvents .
To further remove interfering matrix components, solid phase extraction (SPE) or on-line SPE is often employed after liquid-liquid extraction . Additionally, multi-residue sample preparation techniques utilizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive solid phase extraction (d-SPE) clean-up have been successfully applied for AFM1 analysis .
These advanced analytical methods enable the detection of AFM1 at increasingly lower concentrations, supporting both regulatory enforcement and research initiatives aimed at understanding the prevalence and behavior of this contaminant in various food systems.
Mitigation and Prevention Strategies
Mitigating exposure to AFM1 in contaminated milk and dairy products has been an area of active research. Conventional thermal treatments like pasteurization and sterilization are generally ineffective at destroying AFM1, necessitating alternative approaches .
Several chemical treatments have shown promise in reducing AFM1 levels:
-
Ammoniation can reduce AFM1 content by 79-90% through molecular breakdown
-
Hydrogen peroxide has demonstrated efficacy as a detoxifying agent
Physical methods involving adsorbents, particularly bentonite clays, have also proven effective in binding and reducing AFM1 levels in milk . These adsorbents can be introduced during milk processing to physically remove the contaminant.
Biological approaches represent an emerging area of AFM1 mitigation:
-
Probiotics have shown the ability to bind or metabolize AFM1, reducing its bioavailability
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Plant extracts from sources like broccoli, garlic, and curcumin have exhibited potential in decreasing or detoxifying AFM1 in milk
Table 4: Effectiveness of AFM1 Mitigation Strategies
Mitigation Approach | Mechanism | Reduction Efficiency |
---|---|---|
Ammoniation | Molecular breakdown | 79-90% |
Bentonite clays | Physical binding | Significant (exact percentage not specified) |
Probiotics | Binding/biodegradation | Variable (depends on strain) |
Plant extracts | Various biochemical mechanisms | Variable (depends on source) |
The most effective mitigation strategy likely involves a multi-faceted approach that combines prevention of AFB1 contamination in animal feed with post-contamination treatments when necessary.
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